benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Overview
Description
Benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated ketone under basic conditions.
Construction of the Pyridazine Ring: The thiazole intermediate is then reacted with a hydrazine derivative to form the pyridazine ring.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazole and pyridazine rings, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiazole and pyridazine rings.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biomedical research.
Industry
In the materials science field, the compound’s unique electronic properties could be exploited in the development of organic semiconductors, photovoltaic materials, and other advanced materials.
Mechanism of Action
The mechanism by which benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-d]pyridazin-4(3H)-one: Shares the pyridazine and furan rings but lacks the thiazole ring and benzyl ester group.
2-Benzofuranylboronic acid: Contains the furan ring but differs significantly in structure and functional groups.
Uniqueness
Benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is unique due to its combination of three heterocyclic rings and a benzyl ester group, which imparts distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
benzyl 2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-12-20-17-18(27-12)16(14-8-5-9-25-14)21-22(19(17)24)10-15(23)26-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJIYAQALJMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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